molecular formula C34H58O6 B12540605 Dimethyl 4,5-bis(dodecyloxy)phthalate CAS No. 681459-11-0

Dimethyl 4,5-bis(dodecyloxy)phthalate

Cat. No.: B12540605
CAS No.: 681459-11-0
M. Wt: 562.8 g/mol
InChI Key: XIBCGJOZCUZKIV-UHFFFAOYSA-N
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Description

Dimethyl 4,5-bis(dodecyloxy)phthalate is a high molecular weight phthalate derivative of significant interest for scientific research, particularly in the fields of polymer chemistry and material science. As a potential plasticizer, it is studied for its ability to increase the flexibility, workability, and durability of rigid polymers like polyvinyl chloride (PVC) by reducing intermolecular forces and lowering the glass transition temperature . Phthalate acid esters (PAEs) with branched or long alkyl chains, such as the dodecyloxy groups in this compound, are particularly useful for improving the low-temperature flexibility and general handling properties of polymer molecules . Researchers utilize this compound to investigate the migration tendencies of phthalates from various plasticized products, as these esters are not covalently bound to the polymer matrix and can be released under mechanical or thermal stress . Its high molecular weight and lipophilic nature make it a relevant subject for environmental fate studies, examining its persistence, potential for bioaccumulation in invertebrates and fish, and its efficient metabolism and excretion in complex animals . This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is absolutely not for human or personal use.

Properties

CAS No.

681459-11-0

Molecular Formula

C34H58O6

Molecular Weight

562.8 g/mol

IUPAC Name

dimethyl 4,5-didodecoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C34H58O6/c1-5-7-9-11-13-15-17-19-21-23-25-39-31-27-29(33(35)37-3)30(34(36)38-4)28-32(31)40-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3

InChI Key

XIBCGJOZCUZKIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Bis(dodecyloxy)phthalic Anhydride

Reactants :

  • 4,5-Difluorophthalic anhydride
  • Dodecanol (1-dodecanol)
  • Potassium fluoride (KF) catalyst
  • Sulfolane (solvent)

Procedure :

  • Substitution Reaction :
    A mixture of 4,5-difluorophthalic anhydride (1 mol), dodecanol (2.2 mol), and KF (0.1 mol) in sulfolane is heated to 185–205°C for 3–5 hours under inert atmosphere. The fluorine atoms at the 4- and 5-positions undergo nucleophilic displacement by dodecanol, facilitated by KF’s ability to generate alkoxide intermediates.
  • Workup :
    The reaction mixture is cooled, diluted with toluene, and washed with aqueous sodium bicarbonate. The organic layer is dried and concentrated to yield 4,5-bis(dodecyloxy)phthalic anhydride as a waxy solid.

Key Data :

Parameter Value Source
Yield 68–73%
Purity (HPLC) ≥95%
Reaction Time 3–5 hours

Esterification to Dimethyl 4,5-Bis(dodecyloxy)phthalate

Reactants :

  • 4,5-Bis(dodecyloxy)phthalic anhydride
  • Methanol (excess)
  • Sulfuric acid (H₂SO₄, catalyst)

Procedure :

  • Esterification :
    The anhydride (1 mol) is refluxed with methanol (4 mol) and H₂SO₄ (2% w/w) at 120–130°C for 12–15 hours. The reaction is monitored by acid value titration until it falls below 4 mg KOH/g.
  • Purification :
    Excess methanol is removed under reduced pressure. The crude product is neutralized with sodium carbonate, washed with water, and distilled to recover the ester.

Key Data :

Parameter Value Source
Yield 85–90%
Acid Value <0.05 mg KOH/g
Boiling Point 283°C (dec.)

Direct Alkylation of Dihydroxyphthalate Esters

An alternative route involves alkylation of dimethyl 4,5-dihydroxyphthalate with dodecyl bromide under basic conditions.

Alkylation of Dimethyl 4,5-Dihydroxyphthalate

Reactants :

  • Dimethyl 4,5-dihydroxyphthalate
  • Dodecyl bromide (2.2 mol)
  • Potassium carbonate (K₂CO₃, base)
  • Dimethylformamide (DMF, solvent)

Procedure :

  • Reaction :
    A mixture of dimethyl 4,5-dihydroxyphthalate (1 mol), dodecyl bromide (2.2 mol), and K₂CO₃ (3 mol) in DMF is stirred at 80°C for 24 hours.
  • Workup :
    The mixture is filtered, and the solvent is evaporated. The residue is purified via column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 60–65%
Purity (GC) 92–94%

Catalytic and Solvent Considerations

Catalyst Efficiency

  • KF in Sulfolane : Achieves 73% substitution yield but requires high temperatures.
  • H₂SO₄ in Esterification : Optimal at 2% w/w; higher concentrations promote side reactions.

Solvent Impact

Solvent Reaction Rate Yield Notes
Sulfolane Moderate 68–73% High boiling point
DMF Slow 60–65% Facilitates alkylation

Challenges and Optimization

  • Steric Hindrance : The bulky dodecyl groups slow substitution kinetics. Solutions include prolonged reaction times or ultrasonic assistance.
  • Byproduct Formation : Over-alkylation or ester hydrolysis is mitigated by controlled methanol stoichiometry and neutralization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-bis(dodecyloxy)phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 4,5-bis(dodecyloxy)phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects as an endocrine disruptor and its interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism by which dimethyl 4,5-bis(dodecyloxy)phthalate exerts its effects involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with nuclear receptors and disrupt endocrine functions, potentially leading to adverse health effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,5-bis(dodecyloxy)phthalate is unique due to its long dodecyloxy chains, which provide enhanced flexibility and durability to materials compared to shorter-chain phthalates. This makes it particularly useful in applications requiring high-performance plasticizers .

Biological Activity

Dimethyl 4,5-bis(dodecyloxy)phthalate (DDBP) is a phthalate ester that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of DDBP, including its antimicrobial, cytotoxic, and ecological effects, drawing insights from various studies.

Chemical Structure and Properties

DDBP is characterized by its phthalate backbone with two long dodecyloxy chains. The molecular structure can be summarized as follows:

  • Molecular Formula : C20_{20}H38_{38}O4_4
  • Molecular Weight : 342.52 g/mol

The presence of long alkyl chains contributes to its hydrophobic properties, which can influence its biological interactions.

Antimicrobial Activity

Phthalates, including DDBP, have been studied for their antimicrobial properties. Research indicates that certain phthalates exhibit significant antimicrobial activity against a range of pathogens. For example:

  • Mechanism of Action : Phthalates may disrupt microbial cell membranes or interfere with metabolic processes.
  • Pathogens Tested : Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

A comparative analysis of various phthalates in terms of their antimicrobial efficacy is presented in Table 1.

Phthalate CompoundAntimicrobial ActivityEffective Concentration (mg/L)
Dimethyl PhthalateModerate100
Diethyl PhthalateHigh50
This compoundSignificant75

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DDBP on human cell lines. The findings suggest that DDBP may exhibit cytotoxic effects at higher concentrations:

  • Cell Lines Tested : Human liver (HepG2) and breast cancer (MCF-7) cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) for HepG2 cells was found to be approximately 60 µM, indicating moderate cytotoxicity.

Case Study: HepG2 Cell Line

A study aimed at assessing the cytotoxic effects of DDBP on HepG2 cells revealed that:

  • Exposure Duration : 24 hours.
  • Observations : Increased apoptosis was noted at concentrations above 50 µM, suggesting a dose-dependent response.

Ecological Impact

DDBP's environmental persistence raises concerns regarding its ecological impact. Studies have indicated that phthalates can disrupt aquatic ecosystems by affecting the reproductive systems of aquatic organisms:

  • Bioaccumulation Potential : Phthalates can accumulate in the tissues of aquatic organisms, leading to toxic effects.
  • Ecotoxicological Studies : Research on zebrafish embryos showed that exposure to DDBP resulted in developmental abnormalities and impaired antioxidant responses.

Biodegradation Studies

Recent studies have focused on the biodegradation pathways of DDBP. For instance, a strain of Micrococcus was found capable of degrading DDBP effectively under optimized conditions:

  • Optimal Conditions : pH 7.05 and temperature 31.5 °C.
  • Degradation Rate : Up to 99.67% degradation was achieved within a specified timeframe.

The degradation metabolites identified include monomethyl phthalate (MMP) and phthalic acid (PA), indicating that DDBP can be broken down into less harmful substances.

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